(2-环戊基乙基)(甲基)胺

描述

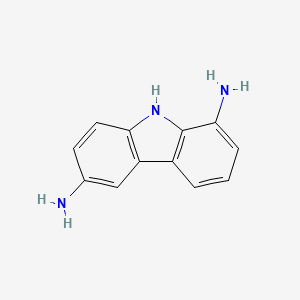

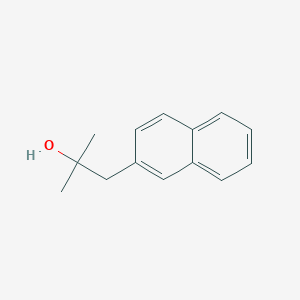

“(2-Cyclopentylethyl)(methyl)amine” is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It is also known as CPMA. The hydrochloride salt of this compound has a molecular weight of 163.69 .

Synthesis Analysis

The synthesis of amines like “(2-Cyclopentylethyl)(methyl)amine” can be achieved through various methods. One common method is the alkylation of primary and secondary amines using a primary alkyl halide . Another method involves the reduction of nitriles or amides and nitro compounds . The Eschweiler–Clarke reaction, also known as the Eschweiler–Clarke methylation, is a chemical reaction whereby a primary (or secondary) amine is methylated using excess formic acid and formaldehyde .Molecular Structure Analysis

The nitrogen atom in most amines, including “(2-Cyclopentylethyl)(methyl)amine”, is sp3 hybridized . Three of the sp3 hybrid orbitals form sigma bonds with the fourth orbital carrying the lone pair electrons . Single-bonded nitrogen is trigonal pyramidal in shape, with the non-bonding lone electron pair pointing to the unoccupied corner of a tetrahedron .Chemical Reactions Analysis

Amines, including “(2-Cyclopentylethyl)(methyl)amine”, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

“(2-Cyclopentylethyl)(methyl)amine” hydrochloride is a powder with a melting point of 159-160 degrees Celsius . The storage temperature is 4 degrees Celsius .科学研究应用

生命科学分子快速合成

N-甲基和 N-烷基胺在合成广泛的生命科学分子中至关重要,对它们的生物活性有显著影响。使用地球上丰富的金属基催化剂(例如 Co3O4 基催化剂促进的还原胺化过程)合成胺的经济高效且便捷的方法的开发,突出了科学界对这些化合物的兴趣。这种方法可以生产各种 N-甲基化和 N-烷基化胺、氨基酸衍生物和现有的药物分子,强调了它们在学术研究和工业生产中的广泛适用性 (Senthamarai 等人,2018 年)。

基于生物质的醇胺化

胺在化学工业中作为关键中间体,应用范围从农用化学品到食品添加剂。将生物质基醇催化胺化成胺代表了一种可持续的方法,将可再生资源转化为有价值的化学品。此方法与绿色化学原理一致,以水为主要副产物,为传统的胺合成工艺提供了一种环保的替代方案 (Pera-Titus 和 Shi,2014 年)。

过渡金属催化的氢化硅烷化

氢化硅烷化过程中的均相过渡金属催化是胺合成的另一种方法,包括还原各种含氮化合物。这篇综述通过总结涉及过渡金属催化的氢化硅烷化的制备方法,强调了胺在众多应用中的多功能性和重要性。这些过程对于合成用于制药、农用化学品和染料的胺至关重要,展示了化合物类别在工业上的巨大相关性 (Li、Sortais 和 Darcel,2016 年)。

PET 示踪剂合成

胺在开发 PET(正电子发射断层扫描)示踪剂中至关重要,其中胺的 [11C] 甲基化是一种主要的标记策略。用 11CO2 直接对胺进行放射性甲基化,已经产生了各种放射性标记化合物,展示了胺在医学成像和诊断应用中的关键作用,特别是在研究阿尔茨海默病等疾病方面 (Liger 等人,2015 年)。

安全和危害

未来方向

While the future directions for “(2-Cyclopentylethyl)(methyl)amine” are not explicitly mentioned in the search results, amines are highly important in pharmaceuticals and are constituents in approximately 40% of all active pharmaceutical ingredients . Therefore, the development of new methods for the synthesis of enantiomerically pure amines is of high interest .

作用机制

Target of Action

(2-Cyclopentylethyl)(methyl)amine, also known as CPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. . Amines, in general, play key roles in the function of the central nervous system as neurotransmitters . The balance of amines in the brain is critical for normal brain functioning .

Biochemical Pathways

They are ubiquitous in animals, plants, microorganisms, and humans .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the solvent used in the reaction process can impact the environmental footprint of the synthesis . Cyclopentyl methyl ether (CPME), a high-performance ether used in many manufacturing processes, has been identified as an environmentally friendly alternative to regularly employed organic solvents . .

属性

IUPAC Name |

2-cyclopentyl-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-9-7-6-8-4-2-3-5-8/h8-9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOXNRJXDYDFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chlorophenyl)propanoate](/img/structure/B3181442.png)

![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3181495.png)